BenchChemオンラインストアへようこそ!

1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Lipophilicity Physicochemical property comparison Drug-likeness

1-Ethyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 1039758-64-9) is a fused thieno[2,3-c]pyrazole heterocycle bearing a carboxylic acid handle at the 5-position, an ethyl group at N1, and a methyl group at C3. With a molecular weight of 210.26 g/mol and a computed XLogP3 of 2.1, it occupies a distinct physicochemical space compared to its N1-unsubstituted and N1-methyl congeners.

Molecular Formula C9H10N2O2S
Molecular Weight 210.25
CAS No. 1039758-64-9
Cat. No. B2651614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
CAS1039758-64-9
Molecular FormulaC9H10N2O2S
Molecular Weight210.25
Structural Identifiers
SMILESCCN1C2=C(C=C(S2)C(=O)O)C(=N1)C
InChIInChI=1S/C9H10N2O2S/c1-3-11-8-6(5(2)10-11)4-7(14-8)9(12)13/h4H,3H2,1-2H3,(H,12,13)
InChIKeyYPCBBVVAJWMHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 1039758-64-9): A Specialized Thienopyrazole Building Block for Fragment-Based Discovery and Kinase-Targeted Synthesis


1-Ethyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 1039758-64-9) is a fused thieno[2,3-c]pyrazole heterocycle bearing a carboxylic acid handle at the 5-position, an ethyl group at N1, and a methyl group at C3 . With a molecular weight of 210.26 g/mol and a computed XLogP3 of 2.1, it occupies a distinct physicochemical space compared to its N1-unsubstituted and N1-methyl congeners [1]. This compound serves as a versatile carboxylic acid building block for amide coupling, esterification, and fragment elaboration in medicinal chemistry, particularly within kinase inhibitor programs and fragment-based drug discovery (FBDD) campaigns that exploit the thieno[2,3-c]pyrazole scaffold [2].

Why the N1-Ethyl Substituent in 1-Ethyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Cannot Be Replaced by Unsubstituted or N1-Methyl Analogs


The N1 substituent on the thieno[2,3-c]pyrazole scaffold is not a passive spectator group; it fundamentally alters three critical molecular properties that dictate downstream synthetic utility and biological performance. First, the N1-ethyl group changes the hydrogen bond donor count from 2 (for N1-unsubstituted 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, CAS 873072-60-7) to 1, eliminating a tautomeric NH that can complicate amide coupling regioselectivity and fragment elaboration [1]. Second, the computed XLogP3 increases from 1.8 for the N1-unsubstituted analog to 2.1 for the N1-ethyl compound, representing a measurable shift in lipophilicity that affects solubility, permeability, and protein-binding characteristics [1][2]. Third, the ethyl group provides a distinct steric and electronic environment at the N1 position compared to the N1-methyl analog (1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, CAS 25252-46-4), enabling differentiated vector exploration in fragment growing and structure-activity relationship (SAR) studies [3]. Substituting with an N1-unsubstituted or N1-methyl congener therefore yields a different molecular entity with altered physicochemical and interaction profiles, invalidating SAR continuity.

Comparative Evidence Dimensions for Selecting 1-Ethyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Over Closest Analogs


XLogP3 Lipophilicity: N1-Ethyl vs. N1-Unsubstituted Thieno[2,3-c]pyrazole-5-carboxylic Acid

The target compound (N1-ethyl) exhibits a computed XLogP3 of 2.1, compared to 1.8 for the N1-unsubstituted analog 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 873072-60-7) [1][2]. This represents a ΔXLogP3 of +0.3 units. The N1-unsubstituted analog also possesses two hydrogen bond donors (the carboxylic acid OH and the pyrazole NH) versus only one for the target compound, which eliminates tautomeric ambiguity at the pyrazole nitrogen [1].

Lipophilicity Physicochemical property comparison Drug-likeness

N1 Substituent Size Differentiation: Ethyl vs. Methyl at the Pyrazole N1 Position

The target compound carries an N1-ethyl group (2 rotatable bonds including the ethyl C-C bond) compared to the N1-methyl analog 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 25252-46-4, rotatable bond count = 1). The molecular weight difference between the two is 14.03 g/mol (ethyl: 210.26 vs. methyl: 196.23) [1][2]. This ethyl group introduces an additional sp³ carbon (Fsp³ = 0.333 for the target) and extends the steric reach from the pyrazole N1 by approximately 1.5 Å compared to the methyl analog, providing a distinct vector for fragment growing in FBDD campaigns [3].

Steric parameters Fragment growing Structure-activity relationship

Fragment-Based Drug Discovery Validation: 1,3-Dimethyl Analog Binding to Pantothenate Synthetase (PDB 4FZJ) Establishes Scaffold Viability

The 1,3-dimethyl analog of the target compound (1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid) has been co-crystallized with Mycobacterium tuberculosis pantothenate synthetase at 1.63 Å resolution (PDB ID: 4FZJ), confirming that the thieno[2,3-c]pyrazole-5-carboxylic acid scaffold binds specifically to this validated drug target [1]. The target compound differs from this crystallographically validated fragment only by N1-ethyl in place of N1-methyl, preserving the critical 5-carboxylic acid anchor point while providing an extended hydrophobic contact at N1. Fragment screening data from Silvestre et al. (2013) demonstrate that this scaffold class is detectable by multiple biophysical methods (thermal shift, SPR, and X-ray crystallography) despite the weak intrinsic affinity typical of fragments [2].

Fragment-based drug discovery X-ray crystallography Pantothenate synthetase

Kinase Inhibitor Scaffold Precedent: Thieno[2,3-c]pyrazole-5-carboxylic Acids as Aurora Kinase and ABL Inhibitor Intermediates

Thieno[2,3-c]pyrazole-5-carboxylic acid derivatives are established intermediates in multiple kinase inhibitor patent families. The Nerviano Medical Sciences patent EP1904503 discloses thieno[2,3-c]pyrazole-5-carboxamides with 'very high Aurora-2 kinase inhibiting activity' [1]. In a separate Aventis Pharma patent (WO2006/056697), hydrazinocarbonyl-thieno[2,3-c]pyrazole derivatives inhibit Aurora-1 and Aurora-2 with IC50 values of 8 nM each, CDK2 with IC50 of 177 nM, and Tie2 with IC50 of 117 nM [2]. Additionally, Nerviano patents disclose 1H-thieno[2,3-c]pyrazoles targeting the ATP pocket of ABL tyrosine kinase with activity against the T315I mutant [3]. The 5-carboxylic acid function of the target compound serves as the critical anchor point for generating these active carboxamide derivatives.

Kinase inhibition Aurora kinase ABL tyrosine kinase Cancer therapeutics

Antivirulence Agent Synthesis: 1-Ethyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid as a Precursor to 2-Phenylhydrazinylidene Biofilm Inhibitors

The target compound is specifically cited as a synthetic precursor in the preparation of a new class of 2-phenylhydrazinylidene derivatives that act as antivirulence agents against Staphylococcus aureus biofilm formation . The lead compound from this series (compound 12e) demonstrated IC50 values ranging from 1.7 to 43 µM against biofilm formation across multiple S. aureus strains [1]. This antivirulence application is distinct from the kinase inhibition applications of other thieno[2,3-c]pyrazole-5-carboxylic acid derivatives, providing a unique differentiation axis for the target compound.

Antivirulence Biofilm inhibition Staphylococcus aureus Antimicrobial resistance

High-Impact Application Scenarios for 1-Ethyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Against Pantothenate Synthetase Using N1-Ethyl Fragment Growing

The crystallographic validation of the 1,3-dimethyl analog in PDB 4FZJ (1.63 Å resolution) provides a direct structural template for fragment growing with the N1-ethyl variant. Researchers can exploit the additional ethyl methylene group to probe a hydrophobic sub-pocket proximal to the N1 position, with the 5-carboxylic acid maintaining the key anchoring interaction observed in the 4FZJ structure. The single H-bond donor of the target compound eliminates the tautomeric NH that complicates interpretation of SAR in N1-unsubstituted analogs [1][2].

Synthesis of Aurora Kinase-Focused Compound Libraries with Distinct N1-Alkyl SAR

Given that hydrazinocarbonyl-thieno[2,3-c]pyrazole derivatives achieve Aurora-1 and Aurora-2 IC50 values of 8 nM (WO2006056697), the target compound provides a differentiated N1-ethyl starting point for systematic exploration of kinase selectivity. The carboxylic acid handle permits direct conversion to diverse amide libraries via standard coupling chemistry, with the N1-ethyl group offering a distinct selectivity filter compared to N1-methyl, N1-phenyl, and N1-H variants claimed across the Nerviano and Aventis patent estates [3][4].

Antivirulence Agent Development Targeting Biofilm-Associated Infections

The compound's role as a precursor for 2-phenylhydrazinylidene derivatives that inhibit S. aureus biofilm formation (lead compound IC50: 1.7–43 µM) positions it for use in developing adjunctive therapies that disarm pathogenic bacteria without imposing the selective pressure that drives antibiotic resistance. Researchers can elaborate the 5-carboxylic acid into hydrazinylidene derivatives and explore SAR at both the N1-ethyl and C3-methyl positions to optimize biofilm inhibitory potency [5].

Modular Synthesis of Thieno[2,3-c]pyrazole Scaffolds via Sonogashira Coupling for Systematic SAR

The Sonogashira coupling-cyclization methodology (Eller et al., 2011) provides a modular route to thieno[2,3-c]pyrazoles with defined N1 and C3 substituents, enabling direct comparison of the target N1-ethyl compound with N1-methyl, N1-propyl, and N1-phenyl analogs from common synthetic intermediates. This synthetic accessibility supports systematic SAR studies where the ethyl group's contribution to potency, selectivity, and physicochemical properties can be quantitatively benchmarked against a series of N1 congeners [6].

Quote Request

Request a Quote for 1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.